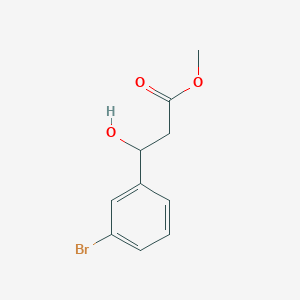
Methyl 3-(3-bromophenyl)-3-hydroxypropanoate
Descripción general
Descripción
Methyl 3-(3-bromophenyl)-3-hydroxypropanoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-bromophenyl)-3-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-bromophenyl)-3-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Propane-1,3-diol Intermediates : Methyl 3-hydroxypropanoate is an important intermediate in the synthesis of propane-1,3-diol, a valuable chemical used in numerous applications (Yin Yu-zhou & Zhao Zhen-kang, 2008).
Reformatsky Reaction : The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate produces diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates, important for stereochemical research (MatsumotoTakashi & FukuiKenji, 1972).
Natural Product Isolation : Two new phenylpropanoids and an unusual propanoate were isolated from the fruits of Morinda citrifolia, highlighting the compound's occurrence in nature and potential for biological activity (Gang-qiang Wang et al., 2011).
Pharmacokinetic Studies : The determination of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate in plasma and tissue in rabbits by HPLC-MS suggests its potential for medical applications and drug monitoring (Zheng Xiao-hui, 2009).
Biomedical Applications : The electrochemically induced transformation of related compounds indicates potential for various biomedical applications, including the regulation of inflammatory diseases (Y. E. Ryzhkova et al., 2020).
Chemical Coordination and Luminescence : Phenylmercury(II) complexes involving methyl-3-hydroxy-3-(p-bromophenyl)-2-propenedithioate indicate the compound's importance in coordination chemistry and luminescence studies (G. Rajput et al., 2015).
Sensory Properties in Perfumery : The synthesis of musk odorants starting from methyl 2-bromopropionic acid demonstrates the compound's utility in creating fragrances (M. Eh, 2003).
Drug Metabolism and Efficacy : Studies on isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate reveal its capacity for treating cardiovascular and cerebrovascular ailments, with insights into its metabolism in rats (Lingjian Yang et al., 2016).
Antituberculosis Activity : Compounds derived from methyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate showed activity against tuberculosis, highlighting its potential in medicinal chemistry (Ke-zhong Deng et al., 2013).
Propiedades
IUPAC Name |
methyl 3-(3-bromophenyl)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZDXVAZEFYJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromophenyl)-3-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



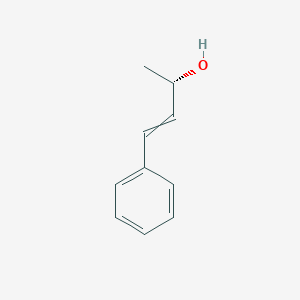
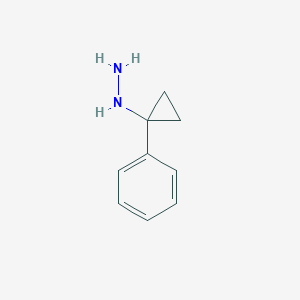

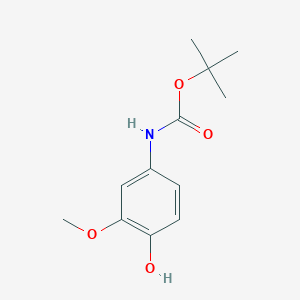

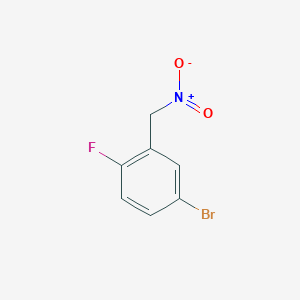
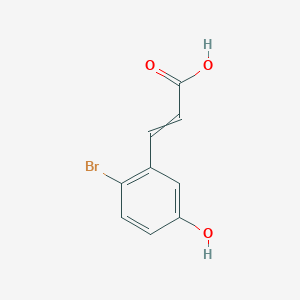

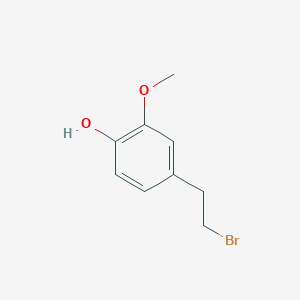

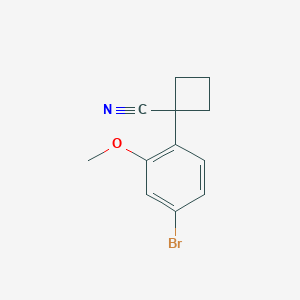
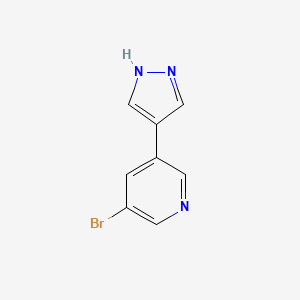
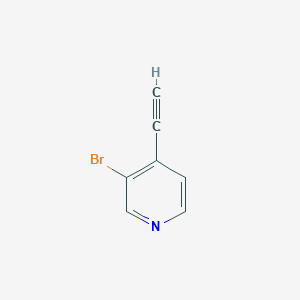
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B8066339.png)